molecular formula C8H13NO B13049691 1-(Furan-2-yl)-2-methylpropan-1-amine

1-(Furan-2-yl)-2-methylpropan-1-amine

Cat. No.: B13049691
M. Wt: 139.19 g/mol
InChI Key: PXVNXKHDHZIQNP-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-methylpropan-1-amine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with 2-methylpropan-1-amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and biocatalytic methods are also explored to produce this compound on a larger scale, ensuring high purity and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitro-substituted furan derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-methylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

    Phenylpropanolamine: A compound with a similar amine group but different aromatic ring structure.

    Furfurylamine: A furan derivative with an amine group attached directly to the furan ring.

Uniqueness: 1-(Furan-2-yl)-2-methylpropan-1-amine stands out due to its unique combination of a furan ring and a 2-methylpropan-1-amine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(furan-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H13NO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3

InChI Key

PXVNXKHDHZIQNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CO1)N

Origin of Product

United States

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